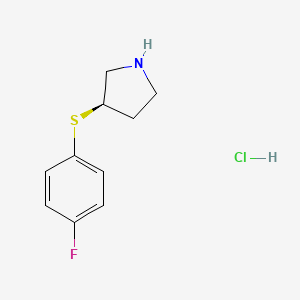

(R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

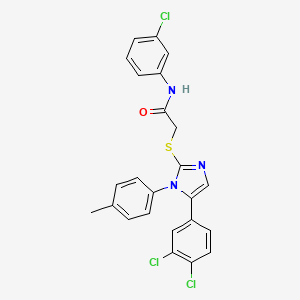

The compound (R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride is a chemical entity that appears to be related to a class of compounds that are of interest in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their relevance in drug discovery. For instance, the synthesis of pyrrolopyridine derivatives as potential therapeutic agents suggests that the (R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride could be a candidate for further study in various pharmacological contexts .

Synthesis Analysis

The synthesis of related compounds, such as the pyrrolopyridine derivatives, involves multi-step processes that include the introduction of fluorine atoms and other substituents to the core structure. The first paper describes a four-step synthetic approach that includes the use of palladium catalysis to introduce a trimethylstannyl leaving group, which is then used for electrophilic fluorination . Although the exact synthesis of (R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride is not detailed, similar methodologies could potentially be applied to its synthesis.

Molecular Structure Analysis

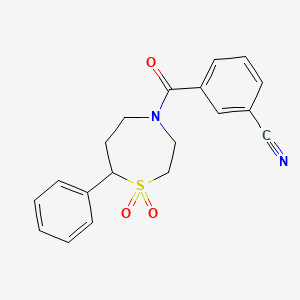

The molecular structure of compounds similar to (R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a fluorophenyl group, as seen in the second paper's description of a potent MCH-R1 antagonist, indicates that the incorporation of a fluorine atom can significantly impact the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often require precise conditions to ensure the correct incorporation of functional groups. Electrophilic fluorination, as mentioned in the first paper, is a key reaction that allows for the introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging . The second paper does not detail specific reactions but suggests that arylthio-substituents, similar to the (4-fluorophenyl)thio group in the compound of interest, are critical for the activity of the synthesized molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like (R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride are influenced by their molecular structure. The presence of a fluorine atom can affect the compound's lipophilicity, metabolic stability, and interaction with biological targets. The second paper highlights that the 2-[(4-fluorophenyl)thio] derivative exhibits favorable pharmacokinetic properties and high metabolic stability, which are desirable attributes for potential therapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

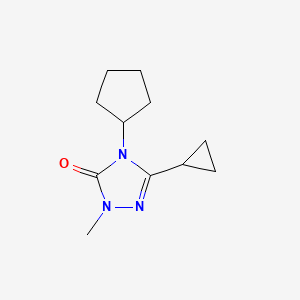

(R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride and its derivatives are involved in complex chemical synthesis processes. One study highlights the synthesis of a related compound, focusing on its potential applications in non-linear optics due to its high hyperpolarizability and in drug design as an anti-cancerous lead compound after showing a stable complex formation with human alpha9 nicotinic acetylcholine receptor antagonist (Murthy et al., 2017).

Molecular Docking and Drug Development

Enantiomerically pure pyrrolidine derivatives, including those related to (R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride, have been synthesized and studied for their potential antithrombin activity. Molecular docking studies suggest these compounds can serve as thrombin inhibitors, showcasing the molecule's relevance in therapeutic applications (Ayan et al., 2013).

Formulation Development

In the pharmaceutical industry, the formulation of compounds for improved bioavailability is a significant challenge, especially for poorly water-soluble compounds. Research on compounds structurally similar to (R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride focuses on developing precipitation-resistant solution formulations to increase in vivo exposure, which is crucial for successful early clinical evaluation (Burton et al., 2012).

Synthesis of Industrial Precursors

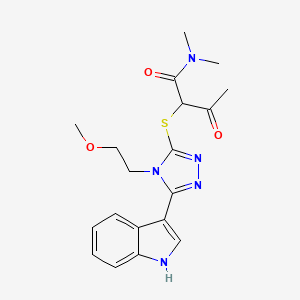

Compounds within the pyrrolidine family, including (R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride, serve as precursors in the synthesis of therapeutic agents for neurological disorders such as Parkinson’s and Alzheimer’s diseases. Their role as industrial precursors for pyrroline and pyrrolidine is also notable (Capon et al., 2020).

Crystal Structure Analysis

Understanding the crystal structure of chemical compounds is vital for material science and drug design. Studies have been conducted to analyze the crystal structure of closely related compounds to (R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride, contributing to the field of structural chemistry (Sharma et al., 2013).

Propiedades

IUPAC Name |

(3R)-3-(4-fluorophenyl)sulfanylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLVMMWEVIZWRO-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1SC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1SC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)

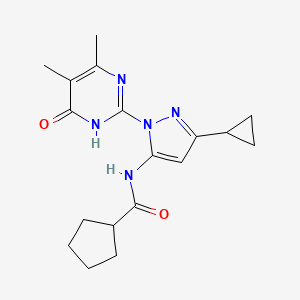

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

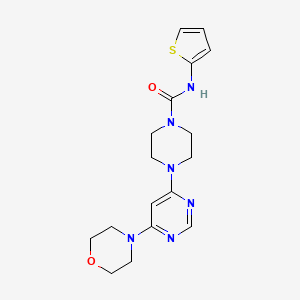

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)

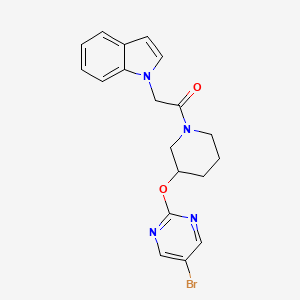

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2507772.png)